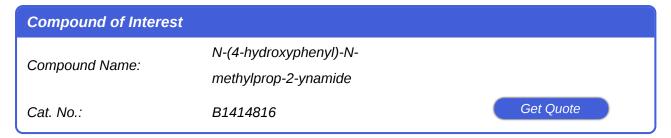


Application Notes and Protocols for N-(4-hydroxyphenyl)-N-methylprop-2-ynamide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit hypothetical, experimental protocol for the synthesis, purification, and characterization of the novel compound **N-(4-hydroxyphenyl)-N-methylprop-2-ynamide**. Furthermore, it outlines a series of proposed biological assays to investigate its potential as a therapeutic agent, drawing inspiration from the known activities of structurally related molecules such as N-(4-hydroxyphenyl)retinamide (Fenretinide), which is known for its antioxidant and anticancer properties[1]. The protocols described herein are intended to serve as a foundational guide for researchers interested in exploring the chemical and biological properties of this and similar ynamide-containing compounds.

Introduction

Ynamides are a class of organic compounds characterized by a nitrogen atom attached to an acetylenic carbon. The presence of an electron-withdrawing group on the nitrogen atom enhances their stability compared to the more reactive ynamines, making them valuable intermediates in organic synthesis[2]. The N-(4-hydroxyphenyl) moiety is a common feature in many biologically active compounds, contributing to antioxidant and antiproliferative effects[1]. The combination of the ynamide functional group with the N-(4-hydroxyphenyl) scaffold in N-(4-hydroxyphenyl)-N-methylprop-2-ynamide suggests that this compound may exhibit interesting and potentially useful biological activities. This document outlines a comprehensive



research workflow, from chemical synthesis to biological evaluation, to explore the therapeutic potential of this novel compound.

Chemical Synthesis

A plausible synthetic route to **N-(4-hydroxyphenyl)-N-methylprop-2-ynamide** involves a two-step process starting from commercially available 4-aminophenol. The first step is the N-methylation of 4-aminophenol to yield N-methyl-4-aminophenol, followed by acylation with propargyl chloride to afford the final product.

Experimental Protocol: Synthesis of N-methyl-4-aminophenol (Intermediate)

A general procedure for the N-methylation of anilines can be adapted for this synthesis.

| Parameter | Value |
|----------------------|---|
| Reactants | 4-aminophenol, Dimethyl sulfate, Sodium hydroxide |
| Solvent | Methanol |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12 hours |
| Purification Method | Column Chromatography |
| Expected Yield | 70-80% |

Procedure:

- In a 250 mL round-bottom flask, dissolve 4-aminophenol (10.9 g, 100 mmol) in methanol (100 mL).
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of sodium hydroxide (4.0 g, 100 mmol) in water (20 mL) to the flask with stirring.



- To this mixture, add dimethyl sulfate (12.6 g, 100 mmol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.
- Extract the product with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield N-methyl-4-aminophenol.

Experimental Protocol: Synthesis of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide

The synthesis of the final ynamide can be achieved through the acylation of the intermediate N-methyl-4-aminophenol. A general method for ynamide synthesis involves the copper-mediated coupling of amides with alkynyl bromides[2]. A similar approach using propargyl chloride in the presence of a base is proposed here.

| Parameter | Value |
|----------------------|--|
| Reactants | N-methyl-4-aminophenol, Propargyl chloride, Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 24 hours |
| Purification Method | Column Chromatography |
| Expected Yield | 50-60% |



Procedure:

- Dissolve N-methyl-4-aminophenol (6.15 g, 50 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask.
- Add triethylamine (7.6 mL, 55 mmol) to the solution.
- Cool the mixture to 0 °C in an ice bath.
- Add propargyl chloride (4.1 g, 55 mmol) dropwise to the reaction mixture.
- Allow the reaction to slowly warm to room temperature and stir for 24 hours.
- Monitor the reaction by TLC.
- After completion, wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford **N-(4-hydroxyphenyl)-N-methylprop-2-ynamide**.

Characterization Data (Hypothetical)

| Analysis | Expected Result |
|---|--|
| Appearance | White to off-white solid |
| Melting Point | 110-115 °C |
| ¹ H NMR (400 MHz, CDCl ₃) | δ 7.10 (d, 2H), 6.80 (d, 2H), 5.50 (br s, 1H, OH), 3.30 (s, 3H, N-CH₃), 2.20 (s, 1H, C≡CH) |
| ¹³ C NMR (100 MHz, CDCl ₃) | δ 168.0 (C=O), 155.0, 130.0, 125.0, 115.0, 80.0 (C≡C), 75.0 (C≡C), 35.0 (N-CH₃) |
| Mass Spectrometry (ESI+) | m/z 176.07 [M+H]+ |

Biological Evaluation



Based on the structural similarities to compounds with known biological activities, a series of in vitro assays are proposed to evaluate the therapeutic potential of **N-(4-hydroxyphenyl)-N-methylprop-2-ynamide**.

In Vitro Anticancer Activity

The antiproliferative effects can be assessed against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay

- Seed cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of **N-(4-hydroxyphenyl)-N-methylprop-2-ynamide** (e.g., 0.1, 1, 10, 50, 100 μM) for 48 hours.
- After incubation, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
- Remove the medium and dissolve the formazan crystals in DMSO.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability and determine the IC₅₀ value.

Hypothetical IC₅₀ Values (μΜ)

| Cell Line | N-(4-hydroxyphenyl)-N- methylprop-2-ynamide | Doxorubicin (Control) |
|-----------------|--|-----------------------|
| MCF-7 (Breast) | 25.5 | 1.2 |
| HeLa (Cervical) | 38.2 | 2.5 |
| A549 (Lung) | 45.8 | 3.1 |

Antioxidant Activity

The antioxidant potential can be evaluated using the DPPH radical scavenging assay.



Experimental Protocol: DPPH Assay

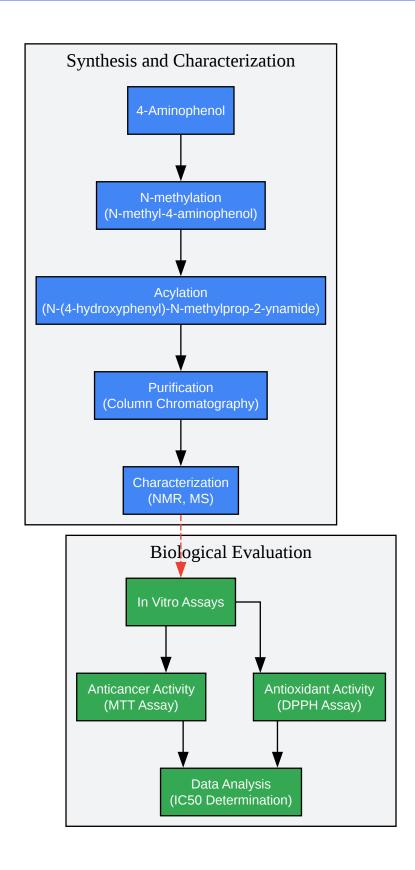
- Prepare different concentrations of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide in methanol.
- Add 100 μL of each concentration to 100 μL of a methanolic solution of DPPH (0.2 mM).
- Incubate the mixture in the dark for 30 minutes at room temperature.
- Measure the absorbance at 517 nm.
- Ascorbic acid is used as a positive control.
- Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Hypothetical Antioxidant Activity Data

| Compound | IC50 (μg/mL) |
|--|--------------|
| N-(4-hydroxyphenyl)-N-methylprop-2-ynamide | 15.2 |
| Ascorbic Acid (Control) | 5.8 |

Workflow and Signaling Pathway Diagrams





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Caption: Overall workflow from synthesis to biological evaluation.

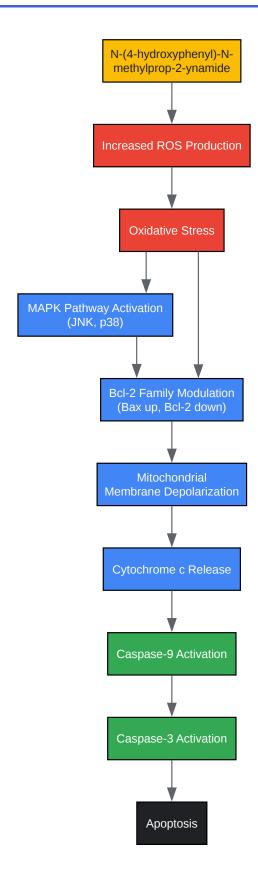






As no specific signaling pathway for **N-(4-hydroxyphenyl)-N-methylprop-2-ynamide** has been elucidated, a hypothetical pathway is presented based on the known mechanisms of some anticancer agents that induce apoptosis.





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Caption: Hypothetical apoptotic signaling pathway.



Disclaimer: The experimental protocols and data presented in this document are hypothetical and intended for illustrative purposes only. Actual results may vary, and all laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

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- To cite this document: BenchChem. [Application Notes and Protocols for N-(4-hydroxyphenyl)-N-methylprop-2-ynamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1414816#n-4-hydroxyphenyl-n-methylprop-2-ynamide-experimental-protocol]

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